

Application Notes and Protocols: Determination of BAY 2476568 IC50 in Ba/F3 Cells

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Compound of Interest

Compound Name: BAY 2476568

Cat. No.: B15609960

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Introduction

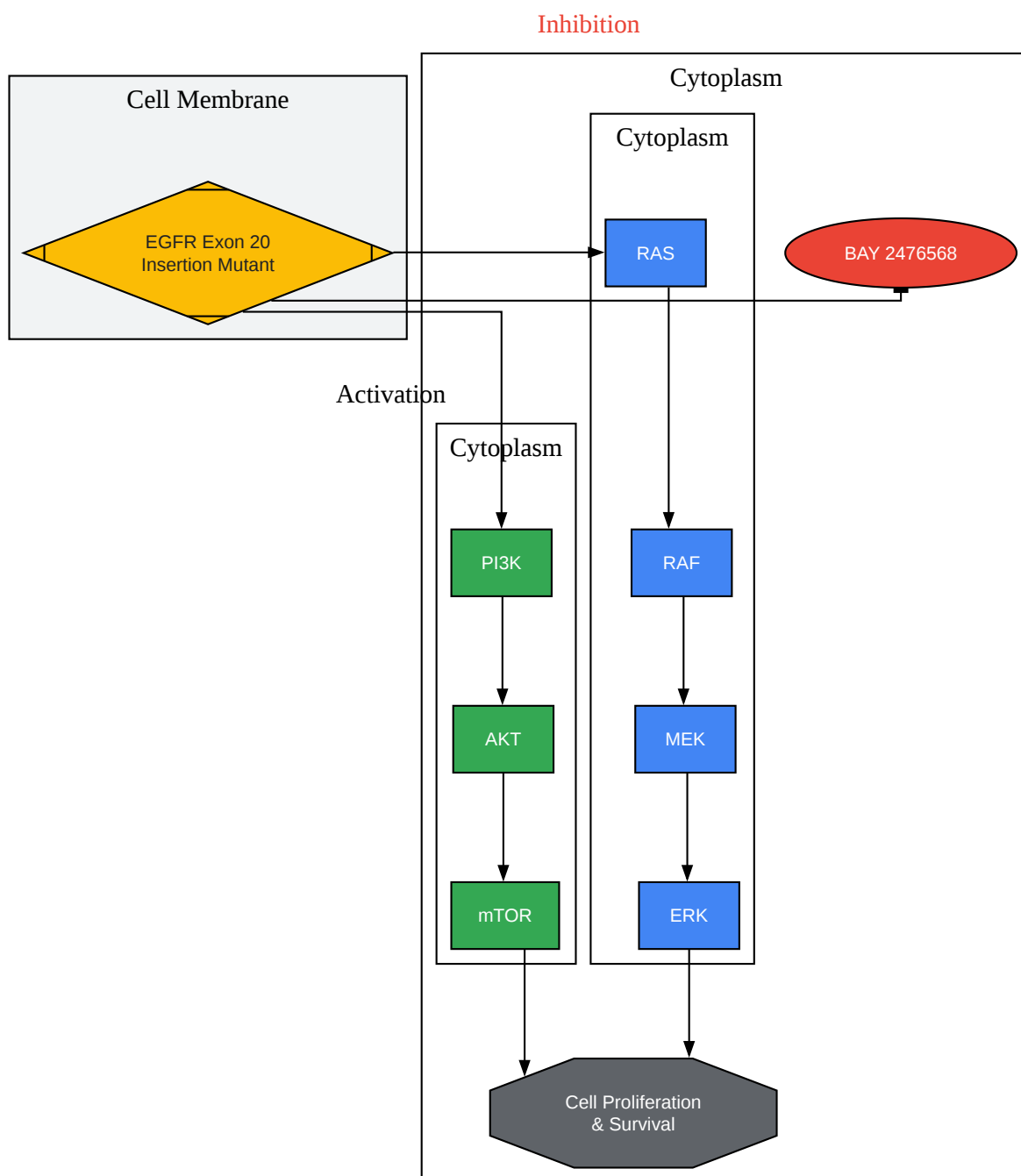
BAY 2476568 is a potent and selective, reversible inhibitor of Epidermal Growth Factor Receptor (EGFR) harboring exon 20 insertion mutations.[1][2] These mutations are known drivers in non-small cell lung cancer (NSCLC) and often confer resistance to standard EGFR tyrosine kinase inhibitors (TKIs).[2][3][4] The Ba/F3 cell line, a murine interleukin-3 (IL-3) dependent pro-B cell line, is a widely used model system in cancer research.[5] When transfected with a constitutively active oncogene like a mutated EGFR, Ba/F3 cells become IL-3 independent, and their proliferation becomes dependent on the activity of the introduced oncogene.[5] This makes them an ideal model for assessing the potency of targeted inhibitors like **BAY 2476568**.

This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of **BAY 2476568** in Ba/F3 cells engineered to express EGFR exon 20 insertion mutations.

Mechanism of Action and Signaling Pathway

BAY 2476568 selectively targets EGFR with exon 20 insertion variants, showing significantly less activity against wild-type (WT) EGFR.[1][2] Upon binding to the ATP-binding pocket of the mutated EGFR kinase domain, **BAY 2476568** inhibits its autophosphorylation. This blockade prevents the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK

(MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival. [1][4] In Ba/F3 cells expressing EGFR exon 20 insertion mutants, **BAY 2476568** has been shown to inhibit the phosphorylation of EGFR at tyrosine 1068 (Y1068) and subsequently reduce the phosphorylation of ERK1/2 and Akt at serine 473 (S473).[1]



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Caption: Simplified EGFR signaling pathway and **BAY 2476568** inhibition.

Quantitative Data Summary

The inhibitory activity of **BAY 2476568** has been quantified both in biochemical kinase assays and in cell-based proliferation assays using Ba/F3 cells. The data highlights the compound's high potency and selectivity for EGFR exon 20 insertion mutants over wild-type EGFR.

Assay Type	Cell Line / Target	IC50 (nM)
Kinase Activity	EGFR insASV	0.09[1]
EGFR insSVD	0.21[1]	
EGFR insNPG	0.11[1]	
EGFR L858R	28.3[1]	
Wild-Type EGFR	>1000[1]	
Anti-proliferative Activity	Ba/F3-EGFR insASV	24[1]
(72h treatment)	Ba/F3-EGFR insSVD	20[1]
Ba/F3-WT EGFR	128[1]	

Experimental Protocols

Cell Culture and Maintenance of Ba/F3 Cells

This protocol describes the maintenance of both the parental IL-3-dependent Ba/F3 cell line and the IL-3-independent Ba/F3 lines stably expressing EGFR exon 20 insertion mutations.

Materials:

- Ba/F3 parental cells
- Ba/F3 cells stably transfected with EGFR exon 20 insertion mutants (e.g., insASV, insSVD)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin solution
- Recombinant murine IL-3 (for parental cells)
- Phosphate-Buffered Saline (PBS)
- Trypan Blue solution
- Hemocytometer or automated cell counter

Procedure:

- Medium Preparation:
 - Parental Ba/F3 Growth Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 5-10 ng/mL of murine IL-3.
 - Transfected Ba/F3 Growth Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a sterile centrifuge tube containing 10 mL of pre-warmed growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.
- Routine Culture:
 - Culture cells in suspension in T-25 or T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
 - Maintain cell density between 1×10^5 and 1×10^6 cells/mL.
 - Split the cells every 2-3 days by diluting the cell suspension with fresh growth medium.
- Cell Counting: Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue. Count viable (unstained) cells using a hemocytometer or automated cell counter to determine cell density and viability.

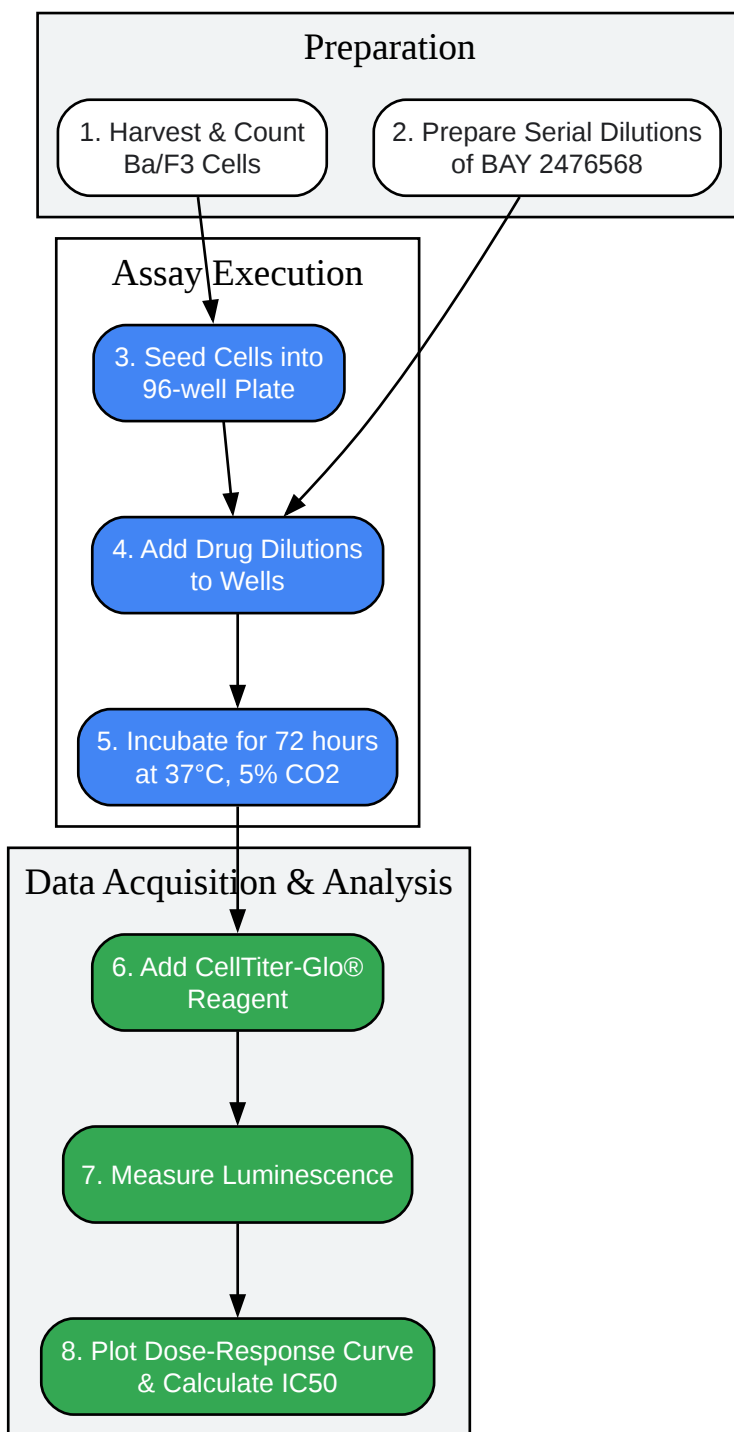
IC50 Determination using a Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines the steps to determine the anti-proliferative IC50 of **BAY 2476568**. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels, an indicator of metabolically active cells.

Materials:

- Ba/F3 cells expressing EGFR exon 20 insertion mutants
- **BAY 2476568** compound
- Dimethyl sulfoxide (DMSO)
- Growth medium (without IL-3 for transfected cells)
- White, flat-bottom 96-well microplates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:



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Caption: Experimental workflow for IC₅₀ determination.

- Cell Seeding:

- Harvest log-phase Ba/F3 cells and perform a cell count.
- Resuspend the cells in fresh growth medium to a final concentration that will result in 2,000-5,000 cells per well in a 50 μ L volume.
- Dispense 50 μ L of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (positive control) and "medium only" (background control).
- Compound Preparation and Addition:
 - Prepare a stock solution of **BAY 2476568** in DMSO (e.g., 10 mM).
 - Perform a serial dilution of the stock solution in growth medium to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 1 μ M). Ensure the final DMSO concentration in all wells is consistent and low (<0.5%).
 - Add 50 μ L of the diluted compound solutions to the appropriate wells, resulting in a final volume of 100 μ L. Add 50 μ L of medium with the same DMSO concentration to the control wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
- Cell Viability Measurement:
 - Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
 - Add 100 μ L of CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:

- Subtract the average background luminescence (medium only wells) from all other readings.
- Normalize the data by setting the average luminescence of the "cells only" (DMSO control) wells to 100% viability.
- Plot the normalized viability (%) against the logarithm of the compound concentration.
- Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of **BAY 2476568** that causes a 50% reduction in cell viability.

Conclusion

The Ba/F3 cellular system provides a robust and reliable platform for evaluating the potency and selectivity of targeted inhibitors like **BAY 2476568**. The protocols outlined here offer a standardized method for determining the IC₅₀ of this compound, a critical parameter in its preclinical characterization. The high potency of **BAY 2476568** against Ba/F3 cells expressing EGFR exon 20 insertion mutations underscores its therapeutic potential for NSCLC patients harboring these specific genetic alterations.

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